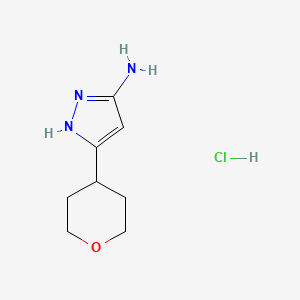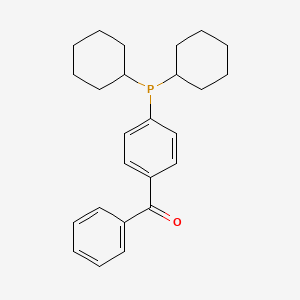
Oxazol-4-yl(p-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazol-4-yl(p-tolyl)methanone is a heterocyclic compound that belongs to the class of oxazoles. It features an oxazole ring substituted with a p-tolyl group and a methanone group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazol-4-yl(p-tolyl)methanone typically involves the reaction of appropriately substituted diketones with hydroxylamine in ethanol. The intermediate formed is then treated with triethyl orthoformate in the presence of acetic anhydride as a solvent . This method provides a straightforward route to the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazol-4-yl(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxazol-4-yl(p-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Oxazol-4-yl(p-tolyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase, disrupting pigment biosynthesis in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazoles: Compounds with a similar structure but with a different arrangement of atoms in the ring.
Pyrazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring.
Oxadiazoles: Compounds with both oxygen and nitrogen atoms in the ring.
Uniqueness
Oxazol-4-yl(p-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(4-methylphenyl)-(1,3-oxazol-4-yl)methanone |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11(13)10-6-14-7-12-10/h2-7H,1H3 |
InChI-Schlüssel |
NEQFIKCHGQKUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


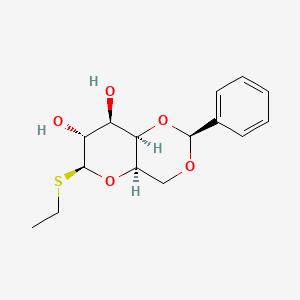
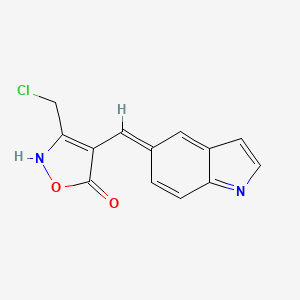
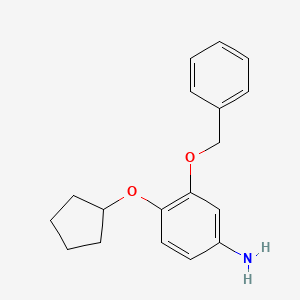
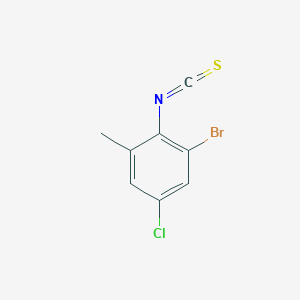



![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)
![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
